N-(4-fluorophenyl)pentanamide

Description

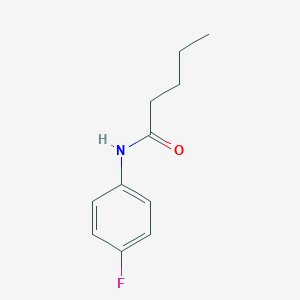

N-(4-Fluorophenyl)pentanamide is a synthetic amide derivative featuring a pentanoyl chain linked to a 4-fluorophenyl group. The fluorine substituent at the para position of the phenyl ring may influence its physicochemical properties (e.g., lipophilicity, electronic effects) compared to other substituents like methoxy (-OCH₃) or sulfonamide (-SO₂NH₂) groups.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(4-fluorophenyl)pentanamide |

InChI |

InChI=1S/C11H14FNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14) |

InChI Key |

OJKJOPVTPZLJJV-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=C(C=C1)F |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Key Findings :

- Anthelmintic Activity : N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, demonstrated potent activity against Toxocara canis larvae, immobilizing 100% of parasites at 50 mM after 72 hours. However, its onset of action was slower than albendazole (48–72 hours vs. 24–48 hours) .

- Cytotoxicity : Unlike albendazole, which reduced human and animal cell viability by 30–50%, N-(4-methoxyphenyl)pentanamide showed negligible cytotoxicity, making it a safer candidate .

- Drug-Likeness :

Table 1: Physicochemical and Pharmacokinetic Comparison

| Property | N-(4-Methoxyphenyl)Pentanamide | Albendazole |

|---|---|---|

| Molecular Weight (g/mol) | 237.3 | 265.3 |

| LogP | 2.75 | 3.10 |

| TPSA (Ų) | 46.5 | 75.8 |

| CYP Inhibition | Yes | Yes |

| BBB Penetration | Predicted | No |

| Synthetic Steps | 3 | 6 |

Data sourced from in silico studies (SwissADME) and experimental validations .

Sulfonamide-Functionalized Pentanamide Derivatives

Compounds such as N4-Valeroylsulfamerazine and N4-Valeroylsulfathiazole (Evidenced in ) feature a pentanamide backbone linked to sulfonamide-modified phenyl groups. These derivatives were designed as antitubercular agents, with the following distinctions:

- Bioactivity : Sulfathiazole derivatives showed moderate antitubercular activity (MIC: 12.5–25 µg/mL).

- Physicochemical Properties :

- Higher TPSA (>100 Ų) due to sulfonamide groups, reducing oral bioavailability.

- LogP values <2.0, indicating lower lipophilicity compared to N-(4-fluorophenyl)pentanamide analogs.

Substituent Effects on Pharmacological Profiles

- Fluorine (-F) vs. Methoxy (-OCH₃) :

- Sulfonamide (-SO₂NH₂) :

- Increases polarity and hydrogen-bonding capacity, limiting BBB penetration but enhancing water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.